![molecular formula C16H16FN3O3 B2510961 Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate CAS No. 2094125-85-4](/img/structure/B2510961.png)
Ethyl 2-[(6-fluoropyridin-3-yl)formamido]-3-(pyridin-4-yl)propanoate
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Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a formamido group, and two pyridine rings. The presence of fluorine and nitrogen atoms in the molecule suggests that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine rings would likely make the molecule planar or nearly planar. The electronegativity of the fluorine atom could cause it to pull electron density towards itself, creating a polar bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine rings could potentially participate in electrophilic aromatic substitution reactions, while the formamido group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar fluorine atom and the potential for hydrogen bonding could affect the compound’s solubility and boiling point .Future Directions
properties
IUPAC Name |
ethyl 2-[(6-fluoropyridine-3-carbonyl)amino]-3-pyridin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-2-23-16(22)13(9-11-5-7-18-8-6-11)20-15(21)12-3-4-14(17)19-10-12/h3-8,10,13H,2,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBWJDSCOGPKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=NC=C1)NC(=O)C2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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